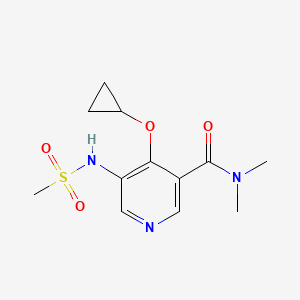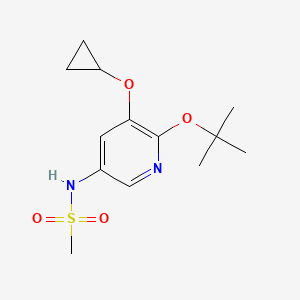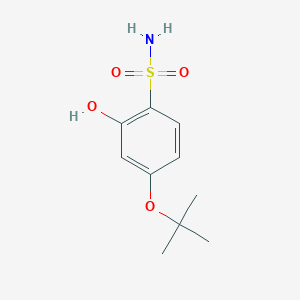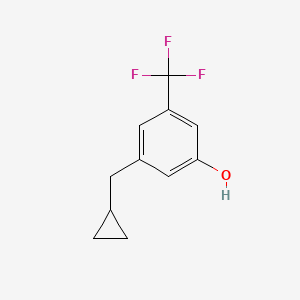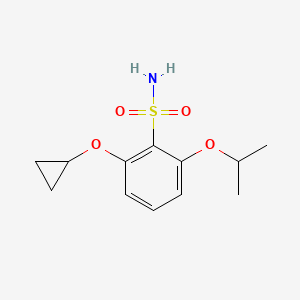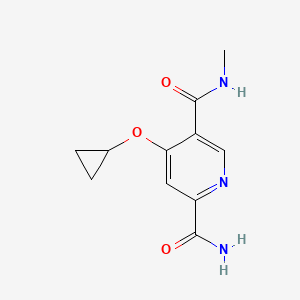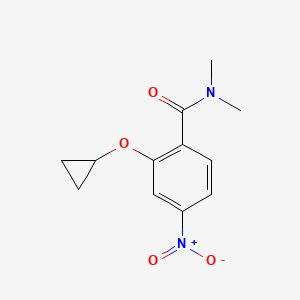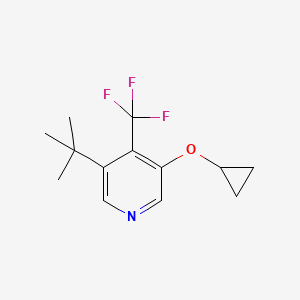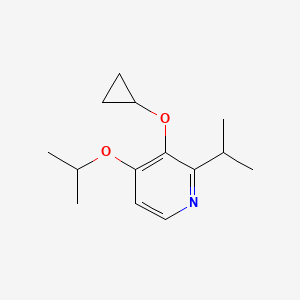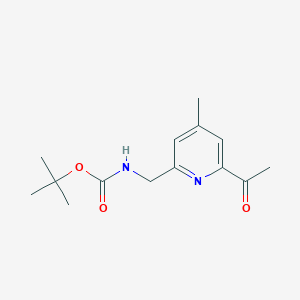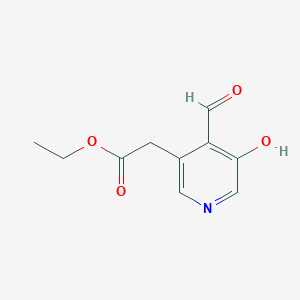
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 4-formyl-5-hydroxypyridine and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group or further to a methyl group.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-hydroxypyridin-3-YL acetate.
Reduction: Formation of Ethyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate
- Ethyl (4-formyl-6-hydroxypyridin-3-YL)acetate
Uniqueness
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds. The presence of the ethyl acetate moiety also contributes to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
ethyl 2-(4-formyl-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)3-7-4-11-5-9(13)8(7)6-12/h4-6,13H,2-3H2,1H3 |
InChI-Schlüssel |
COSFRKXPTGEYKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=CC(=C1C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


